2-(2,2-Diethoxyethoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

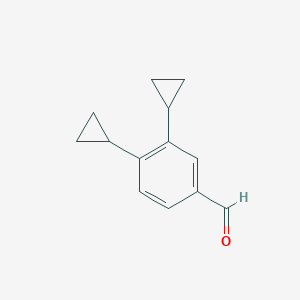

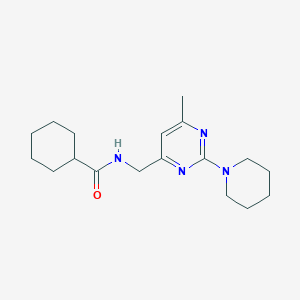

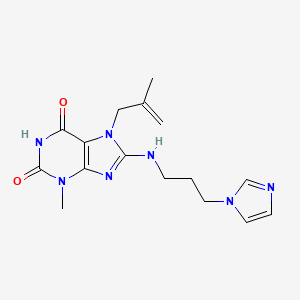

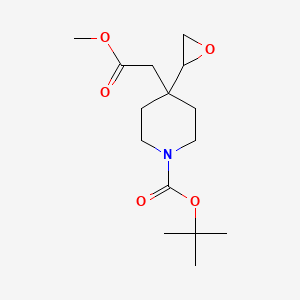

2-(2,2-Diethoxyethoxy)benzaldehyde is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-8-6-5-7-11(12)9-14/h5-9,13H,3-4,10H2,1-2H3 . The InChI key is AVFQNQCCLWGODA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.28 . It is a liquid in its physical form and is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Reaction Engineering

The enzyme benzaldehyde lyase (BAL) catalyzes the formation and cleavage of (R)-benzoin derivatives, including compounds related to 2-(2,2-Diethoxyethoxy)benzaldehyde. This enzyme is highly enantioselective, and its use in asymmetric synthesis of certain benzoin derivatives has been explored. Notably, the process involves the development of a reactor concept for preparative synthesis, emphasizing reaction engineering to optimize yield and enantioselectivity (Kühl et al., 2007).

Synthesis of Capped-Porphyrin Precursors

In the synthesis of capped-porphyrin precursors, specific benzaldehyde derivatives, including this compound, have been utilized. These compounds are key in the formation of complex organic structures such as terpyridinebenzaldehyde isomers. The crystalline structure and synthesis pathways of these compounds are explored, providing insight into their potential applications in organic synthesis and material science (Jene et al., 1999).

Novel Synthesis Pathways

Innovative synthesis pathways involving this compound have been developed. For instance, a novel approach for the synthesis of benzo[1,4]oxazepino-fused tetrahydroisoquinoline and tetrahydro-β-carboline derivatives utilizes a one-pot cascade reaction sequence. This involves the intramolecular Pictet-Spengler reaction of cyclic iminium ions generated from β-arylethylamines and this compound, leading to a library of complex fused polyheterocyclic compounds (Unnava et al., 2017).

Role in Solid Phase Organic Synthesis

The use of benzaldehyde derivatives, including this compound, in solid phase organic synthesis has been explored. These derivatives are used as linkers for the synthesis of secondary amides, demonstrating their potential in creating complex organic compounds with high precision and purity (Swayze, 1997).

Kinetic Studies in Oxidation Reactions

Kinetic studies involving benzaldehyde derivatives, such as this compound, focus on their oxidation properties. Understanding these kinetics is crucial in various chemical processes, especially those related to the formation of carboxylic acids and the factors influencing reaction rates and mechanisms (Malik et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,2-diethoxyethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-8-6-5-7-11(12)9-14/h5-9,13H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFQNQCCLWGODA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=CC=C1C=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

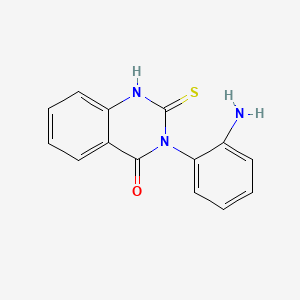

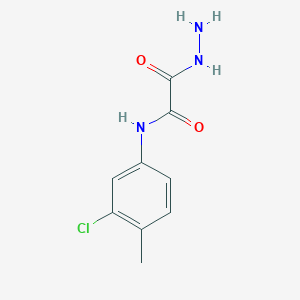

![ethyl 2-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2597568.png)

![4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2597581.png)